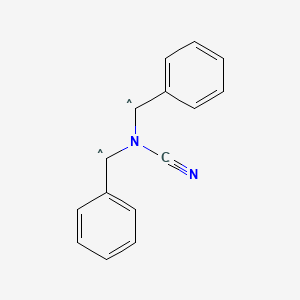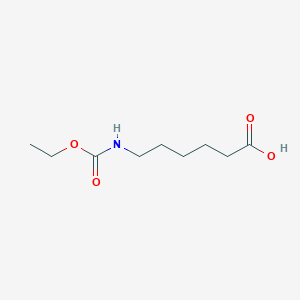
6-((Ethoxycarbonyl)amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((Ethoxycarbonyl)amino)hexanoic acid is an organic compound with the molecular formula C9H17NO4 It is a derivative of hexanoic acid, where an ethoxycarbonyl group is attached to the amino group at the sixth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Ethoxycarbonyl)amino)hexanoic acid typically involves the reaction of hexanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
6-((Ethoxycarbonyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary amines or alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
6-((Ethoxycarbonyl)amino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-((Ethoxycarbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can act as a protecting group, preventing unwanted reactions at the amino site. This allows for selective modification of other functional groups in the molecule. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
6-((Ethoxycarbonyl)amino)hexanoic acid can be compared with other similar compounds, such as:
6-Aminohexanoic acid: Lacks the ethoxycarbonyl group, making it less versatile in synthetic applications.
6-(Boc-amino)hexanoic acid: Contains a tert-butoxycarbonyl group instead of an ethoxycarbonyl group, offering different reactivity and protection properties.
6-(Fmoc-amino)hexanoic acid: Features a fluorenylmethyloxycarbonyl group, which is commonly used in peptide synthesis.
The uniqueness of this compound lies in its specific functional group, which provides distinct reactivity and protection capabilities compared to its analogs.
特性
CAS番号 |
4143-15-1 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
6-(ethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-2-14-9(13)10-7-5-3-4-6-8(11)12/h2-7H2,1H3,(H,10,13)(H,11,12) |
InChIキー |
DLQFPHKZEWUHLS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


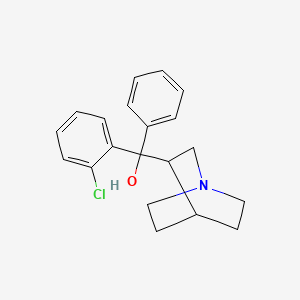
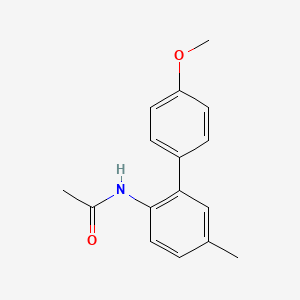

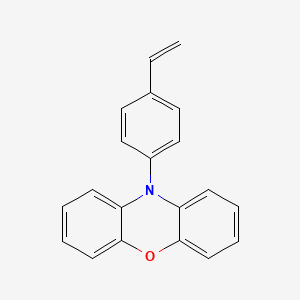
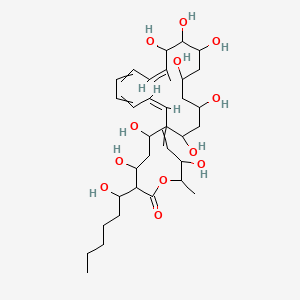
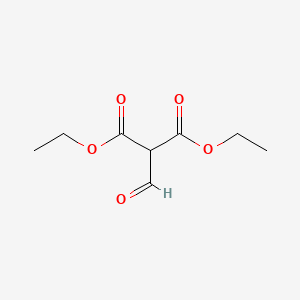
![N-[4'-(Trifluoromethyl)-2-biphenylyl]acetamide](/img/structure/B14138498.png)

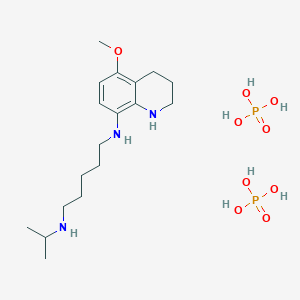
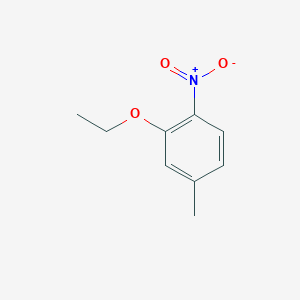

![(1S,3R,4S,9R,13S,14R)-3-[(2S,5S)-5-(2-bromo-5-hydroxyphenyl)-5-methoxypentan-2-yl]-13-hydroxy-9-[(1R)-1-hydroxyethyl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione](/img/structure/B14138520.png)
